molecular formula C22H29N7O2 B10757334 N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide

N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide

Cat. No.: B10757334
M. Wt: 423.5 g/mol
InChI Key: WOYITRCGMUXUDE-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including its interaction with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.

Mechanism of Action

The mechanism of action of N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide involves its interaction with specific molecular targets. One known target is Aurora kinase A, an enzyme involved in cell division. By inhibiting this enzyme, the compound can potentially disrupt the cell cycle and inhibit the proliferation of cancer cells . The detailed molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H29N7O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-butyl-3-[6-(7H-purin-6-ylamino)hexanoylamino]benzamide

InChI

InChI=1S/C22H29N7O2/c1-2-3-11-24-22(31)16-8-7-9-17(13-16)29-18(30)10-5-4-6-12-23-20-19-21(26-14-25-19)28-15-27-20/h7-9,13-15H,2-6,10-12H2,1H3,(H,24,31)(H,29,30)(H2,23,25,26,27,28)

InChI Key

WOYITRCGMUXUDE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CCCCCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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